1-Bocaminomethyl-cyclohexanecarboxylic acid

Peptide foldamer design X-ray crystallography β-amino acid conformation

1-Bocaminomethyl-cyclohexanecarboxylic acid (CAS 204514-23-8), also referred to as Boc-β2,2-Ac6c-OH or Boc-1-aminomethyl-cyclohexane carboxylic acid, is an achiral, N-Boc-protected β2,2-disubstituted β-amino acid derivative (molecular formula C13H23NO4, MW 257.33 g/mol). It belongs to the class of geminally disubstituted cycloalkane amino acids, distinguished by a quaternary Cα center within a cyclohexane ring that restricts backbone conformational freedom far more than linear or β3-substituted analogs.

Molecular Formula C13H23NO4
Molecular Weight 257.33 g/mol
CAS No. 204514-23-8
Cat. No. B1285078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bocaminomethyl-cyclohexanecarboxylic acid
CAS204514-23-8
Molecular FormulaC13H23NO4
Molecular Weight257.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1(CCCCC1)C(=O)O
InChIInChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-9-13(10(15)16)7-5-4-6-8-13/h4-9H2,1-3H3,(H,14,17)(H,15,16)
InChIKeyGMSHYZKSGLWHSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bocaminomethyl-cyclohexanecarboxylic acid (CAS 204514-23-8): A Conformationally Constrained β-Amino Acid Building Block for Peptide & Degrader Chemistry


1-Bocaminomethyl-cyclohexanecarboxylic acid (CAS 204514-23-8), also referred to as Boc-β2,2-Ac6c-OH or Boc-1-aminomethyl-cyclohexane carboxylic acid, is an achiral, N-Boc-protected β2,2-disubstituted β-amino acid derivative (molecular formula C13H23NO4, MW 257.33 g/mol) . It belongs to the class of geminally disubstituted cycloalkane amino acids, distinguished by a quaternary Cα center within a cyclohexane ring that restricts backbone conformational freedom far more than linear or β3-substituted analogs . This compound is principally employed as a synthetic building block in solid-phase peptide synthesis (SPPS), hybrid foldamer design, and, increasingly, as a linker or rigidifying element in proteolysis-targeting chimera (PROTAC) and protein-degrader intermediates .

Why 1-Bocaminomethyl-cyclohexanecarboxylic acid Cannot Be Swapped with 4-Substituted or Fmoc-Protected Analogs Without Sacrificing Structural Integrity


Attempting to replace 1-Bocaminomethyl-cyclohexanecarboxylic acid with its regioisomer Boc-tranexamic acid (CAS 27687-14‑5, trans‑4‑substituted) or the Fmoc‑protected analog (CAS 220145-22-2) introduces quantifiable structural and strategic liabilities. The 1,1‑disubstitution pattern creates a sterically constrained quaternary center that locks the backbone into a gauche conformation (θ ≈ –56°), which is essential for nucleating C11/C9 hybrid turns in αβ‑peptides . In contrast, 4‑substituted isomers lack geminal disubstitution at Cα and cannot reproduce the same torsional restriction . Switching from Boc to Fmoc protection alters the orthogonal deprotection scheme (acid‑labile vs. base‑labile), forcing re‑optimization of entire SPPS or degrader‑linker assembly routes and risking premature cleavage of acid‑sensitive side‑chain protections . These differences mean direct interchange inevitably compromises conformational predictability and synthetic efficiency.

Quantitative Differentiation Evidence for 1-Bocaminomethyl-cyclohexanecarboxylic acid


Conformational Lock: Gauche Torsion Angle θ = –55.7° vs. β3,3Ac6c Residue

The Boc-β2,2Ac6c residue (parent scaffold of 1-Bocaminomethyl-cyclohexanecarboxylic acid) adopts a strictly gauche conformation about the Cβ–Cα bond, with a torsion angle θ of –55.7° determined by X-ray crystallography . This contrasts with β3,3Ac6c residues, which predominantly populate semi-extended conformations due to the shift of geminal substitution to the C3 position, reducing the driving force for turn nucleation . In the protected monomer Ac-β2,2Ac6c-NHMe, the θ value of –55.7° was directly measured; in six of seven crystallographically observed β2,2Ac6c residues, a gauche conformation was retained, highlighting its conformational robustness.

Peptide foldamer design X-ray crystallography β-amino acid conformation

Commercial Purity Benchmark: ≥95% (HPLC) with Validated Identity for 1-Bocaminomethyl-cyclohexanecarboxylic acid

Reputable suppliers list 1-Bocaminomethyl-cyclohexanecarboxylic acid at a minimum purity of 95% (HPLC) under catalog numbers such as Chem-Impex 22704 and AKSci X3612 . For comparison, the Fmoc analog (CAS 220145-22-2) is typically offered at ≥98% (HPLC) , while Boc-tranexamic acid (CAS 27687-14-5) is available at 98% (GC) with a melting point specification of 135–138°C . The 95% HPLC specification for the Boc-protected β2,2Ac6c building block provides a consistent quality baseline for users employing it in automated SPPS or PROTAC linker assembly, where reproducible coupling efficiency is critical.

Chemical procurement Quality control Building block specification

Orthogonal Deprotection Strategy: Boc-Acid Labile vs. Fmoc-Base Labile for SPPS Compatibility

1-Bocaminomethyl-cyclohexanecarboxylic acid employs the tert-butoxycarbonyl (Boc) protecting group, which is cleaved under acidic conditions (e.g., TFA or HCl/dioxane) . In contrast, the Fmoc analog requires basic conditions (e.g., 20% piperidine in DMF) for deprotection . This fundamental difference means that the Boc-protected compound is inherently compatible with acid-stable side-chain protecting groups (e.g., benzyl esters, ethers) and with resin linkers that are labile under acidic conditions (e.g., Wang resin). Quantitative coupling efficiency in Boc-SPPS can exceed 99% per step, as measured by quantitative ninhydrin assay, owing to the robust nature of the Boc group under coupling conditions .

Solid-phase peptide synthesis Protecting group chemistry Synthetic strategy

Incorporation into Bioactive Hybrid Peptides: IC50 of 1.6–6.3 μM Across Cancer Cell Lines

When the Boc-β2,2Ac6c scaffold is incorporated into short β/γ hybrid peptides, potent and selective cytotoxicity has been observed. The hexapeptide H‑(β2,2Ac6c‑Gpn)3‑OMe (BG6), synthesized using 1-Bocaminomethyl-cyclohexanecarboxylic acid as the key building block, exhibited IC50 values ranging from 1.6 μM to 6.3 μM against MCF-7, A549, PC-3, HCT-116, and MDA-MB-231 cancer cell lines, with relatively low toxicity toward normal fR-2 breast epithelial cells and HEK-293 cells . This contrasts with simpler β‑alanine or γ‑aminobutyric acid-containing analogs, which typically show either reduced potency or loss of selectivity due to greater conformational flexibility . The constrained β2,2Ac6c residue is essential for maintaining the bioactive C6/C7 folded conformation required for membrane disruption and apoptosis induction.

Anticancer peptides Cytotoxicity assay β/γ-hybrid foldamers

High-Value Application Scenarios for 1-Bocaminomethyl-cyclohexanecarboxylic acid in Peptide & Degrader R&D


Solid-Phase Synthesis of Conformationally Rigid β/γ-Hybrid Peptides with Predetermined C11/C9 Turn Architecture

Researchers constructing αβ-hybrid peptides that require a predictable C11 hydrogen-bonded turn should employ 1-Bocaminomethyl-cyclohexanecarboxylic acid as the β-residue. The gauche conformation (θ = –55.7°) of the β2,2Ac6c scaffold, confirmed by X‑ray crystallography , directs folding into a backbone-expanded type III β‑turn analog. This has been exploited in the design of cytotoxic hybrid peptides (e.g., BG6) that achieve single‑digit micromolar IC50 values against multiple cancer cell lines while sparing normal cells . Standard Boc‑SPPS protocols with TFA deprotection are directly applicable, and the ≥95% HPLC purity of commercial material supports automated synthesizer use without additional purification.

PROTAC Linker and Protein-Degrader Building Block Requiring Acid-Labile Protection

In the assembly of cereblon‑ or VHL‑recruiting PROTACs, the rigid cyclohexane core of 1-Bocaminomethyl-cyclohexanecarboxylic acid serves as a conformationally constrained linker element, while the Boc group allows for temporal protection during multi‑step synthesis . The compound is commercially classified under 'Protein Degrader Building Blocks' . Its acid‑labile Boc protection is orthogonal to the Fmoc‑based strategies often employed for installing the E3‑ligase ligand, enabling sequential deprotection and avoiding interference with base‑sensitive moieties such as ester‑linked conjugates. Coupling via the free carboxylic acid (after Boc deprotection or via direct activation) delivers rigidified bifunctional degraders with potentially enhanced target engagement entropic factors.

Antimicrobial β-Peptide Design Exploiting Conformational Restriction for Membrane Selectivity

Ultra‑short cationic β‑peptides incorporating the β2,2Ac6c residue demonstrate potent antimicrobial activity . The Boc‑protected precursor (CAS 204514‑23‑8) enables on‑resin assembly of sequences such as LA‑β3,3‑Pip‑β2,2‑Ac6c‑PEA, where the constrained residue rigidifies the backbone, enhancing membrane disruption potency and selectivity. The compound's purity specification (≥95% HPLC) and well‑characterized solid‑state conformation reduce batch‑to‑batch variability in biological assays, a critical factor when translating lead peptides toward preclinical development.

Comparative Conformational Analysis and Crystallography of β-Amino Acid Foldamers

For fundamental structural biology studies comparing β2,2‑ vs. β3,3‑disubstituted β‑amino acid residues, the Boc‑protected β2,2Ac6c building block is an essential tool. Its single‑crystal X‑ray structures (e.g., Boc‑Aib‑β2,2Ac6c‑Aib‑OMe, θ = –55.7°) provide a benchmark for computational modeling and for understanding backbone alkylation effects on peptide folding. The availability of the compound at ≥95% purity from multiple vendors ensures reproducibility in crystallographic screens.

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